![molecular formula C19H26N4O B4275683 N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyrazol-1-ylacetamide](/img/structure/B4275683.png)
N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyrazol-1-ylacetamide
Overview
Description
N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyrazol-1-ylacetamide is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management and anesthesia. The compound’s structure includes a piperidine ring, a phenylethyl group, and a pyrazole ring, making it a unique and complex molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyrazol-1-ylacetamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the phenylethyl group and the pyrazole ring. Common synthetic routes include:
Formation of Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Phenylethyl Group: This can be achieved through alkylation reactions using phenylethyl halides.
Formation of Pyrazole Ring: This step involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyrazol-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyrazol-1-ylacetamide has various scientific research applications, including:
Chemistry: Used as a reference compound in the study of fentanyl analogs and their chemical properties.
Biology: Studied for its interactions with biological systems, particularly opioid receptors.
Medicine: Investigated for its potential use as an analgesic or anesthetic agent.
Industry: Used in the development of new synthetic routes and production methods for fentanyl analogs.
Mechanism of Action
The compound exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the action of endogenous opioids, leading to analgesic and anesthetic effects. The molecular targets include the μ-opioid receptor, which is responsible for the compound’s potent analgesic properties.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with similar structural features.
Carfentanil: An extremely potent fentanyl analog used in veterinary medicine.
Alfentanil: A fast-acting fentanyl analog used in anesthesia.
Uniqueness
N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyrazol-1-ylacetamide is unique due to its specific structural modifications, which may result in different pharmacological properties compared to other fentanyl analogs. These modifications can affect its potency, duration of action, and interaction with opioid receptors.
Properties
IUPAC Name |
N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyrazol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-21(19(24)16-23-13-6-11-20-23)18-9-5-12-22(15-18)14-10-17-7-3-2-4-8-17/h2-4,6-8,11,13,18H,5,9-10,12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYKCQVEPLBHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


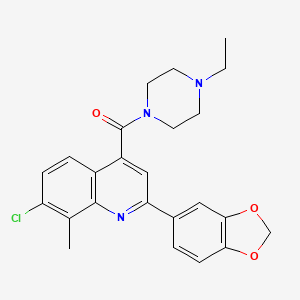
![2-(2H-1,3-BENZODIOXOL-5-YL)-7-CHLORO-8-METHYL-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4275606.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B4275613.png)
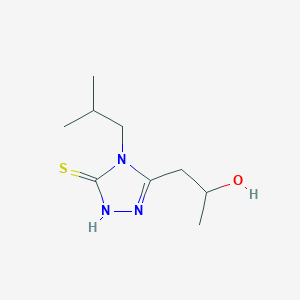
![3-Benzo[1,3]dioxol-5-yl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B4275636.png)
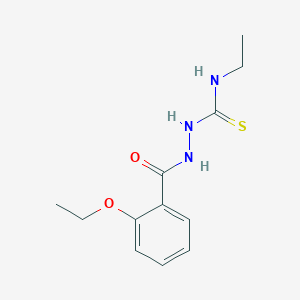
![5-[1-(1,3-benzodioxol-5-yloxy)ethyl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4275649.png)
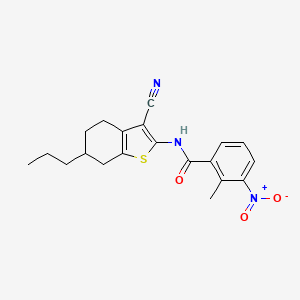
![ETHYL 5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-2-[(2-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B4275657.png)
![N-[3-(4-dodecanoyl-1-piperazinyl)propyl]dodecanamide](/img/structure/B4275658.png)
![2-(4-methoxyphenyl)-3-methyl-4-({4-[2-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B4275670.png)
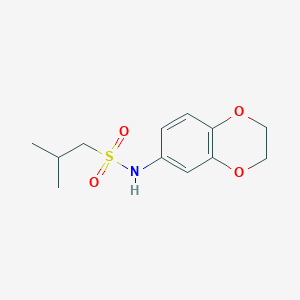
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B4275678.png)
![Methyl 3-[(4-fluorobenzyl)sulfanyl]propanoate](/img/structure/B4275697.png)
